molecular formula C8H11NO8 B1207684 2,2'-azanediyldisuccinic acid CAS No. 7408-20-0

2,2'-azanediyldisuccinic acid

Cat. No.: B1207684
CAS No.: 7408-20-0
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-UHFFFAOYSA-N
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Description

2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used as an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) due to its lower toxicity and higher biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2'-azanediyldisuccinic acid can be synthesized by reacting maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of a concentrated disodium maleate solution, to which ammonia is added at temperatures ranging from 90 to 145°C. Excess water and ammonia are then distilled off to obtain an aqueous solution containing about 34% tetrasodium iminodisuccinate .

Industrial Production Methods: In industrial settings, the synthesis of imidodisuccinic acid involves similar steps but on a larger scale. The process may include spray-drying to obtain a solid mixture consisting of tetrasodium iminodisuccinate salts and other by-products. The by-products do not affect the complexing capacity or biodegradability of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2'-azanediyldisuccinic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Chelation: Typically involves metal ions like calcium, magnesium, and iron.

    Oxidation/Reduction: Conditions may vary depending on the specific application and desired outcome.

Major Products: The primary products of these reactions are metal-imidodisuccinate complexes, which are used in various applications, including agriculture and industrial cleaning .

Scientific Research Applications

Mechanism of Action

2,2'-azanediyldisuccinic acid exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process helps in the regulation of metal ion availability and reduces metal-mediated oxidative stress. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and homeostasis .

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)
  • Nitrilotriacetic acid (NTA)
  • Diethylenetriaminepentaacetic acid (DTPA)

Comparison: 2,2'-azanediyldisuccinic acid is unique due to its higher biodegradability and lower environmental toxicity compared to EDTA and NTA. While EDTA and DTPA are strong chelating agents, they are not fully biodegradable and have environmental drawbacks. This compound offers a more sustainable and eco-friendly alternative .

Properties

CAS No.

7408-20-0

Molecular Formula

C8H11NO8

Molecular Weight

249.17 g/mol

IUPAC Name

2-(1,2-dicarboxyethylamino)butanedioic acid

InChI

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

PQHYOGIRXOKOEJ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Key on ui other cas no.

131669-35-7

Synonyms

IDS cpd
iminodisuccinate
iminodisuccinic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another particular embodiment, an Ma melt and aqueous sodium hydroxide solution are metered simultaneously and continuously in a molar ratio of MA:NaOH:H2O=2:1.5-3.5:6-20 into a maleic acid salt solution or pumpable suspension, which has been initially introduced and is of like composition, at temperatures of 75-125° C. This solution or suspension is pumped, with residence times of 0.1-5 h, into a second mixer, into which liquid ammonia or a concentrated aqueous ammonia solution is added continuously. the molar ratio of MA:ammonia here is 2:1.5-3.5. This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor. Ammonia and water are distilled off from the reaction mixture in a continuous distillation column at temperatures of 70-140° C. and residence times of 0.1-25 h, with continuous addition of water and aqueous sodium hydroxide solution corresponding to 0.5-2.5 mol of NaOH per 2 mol of MA originally employed. After the addition of water, solutions with solids contents of 5-60% by weight are obtained, and are subjected to a clarifying filtration, if appropriate. The product solutions have yields of >73% of iminodisuccinic acid, <3% of maleic acid, <10% of fumaric acid, <5% of malic acid and <15% of the particular theoretical yields of aspartic acid.
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Synthesis routes and methods II

Procedure details

A mixture of 12.77 g (110 mmol) maleic acid, 19.2 g (300 mmol) of 28% aqueous ammonia, and 13.3 g (100 mmol) aspartic acid in 75 ml water was heated to 95° C. with stirring. The solution was adjusted to a pH of 9 with 10% aqueous sodium hydroxide, then stored at 95° C. for 20 hours. The resulting clear solution was cooled to room temperature and 11.95 g (300 mmol) concentrated hydrochloric acid was added. The resulting precipitate of maleic and fumeric acid was removed by filtration, and the supernatant was concentrated under pressure to yield the product as a white solid.
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